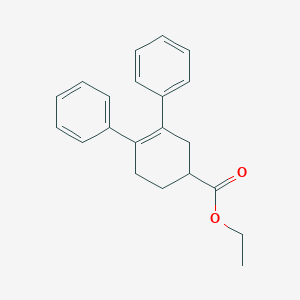
N-(5-Phenylpenta-2,4-dienoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Phenylpenta-2,4-dienoyl)benzamide is an organic compound with the chemical formula C24H19NO2 It is a derivative of benzamide and features a conjugated diene system, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Phenylpenta-2,4-dienoyl)benzamide typically involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid. This reaction can yield multiple products depending on the reaction conditions, including 5,5-diphenylpent-2-enoic acid and derivatives of tetralone and indanone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Phenylpenta-2,4-dienoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
Scientific Research Applications
N-(5-Phenylpenta-2,4-dienoyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Phenylpenta-2,4-dienoyl)benzamide involves its interaction with specific molecular targets and pathways. The conjugated diene system allows the compound to participate in various chemical reactions, which can modulate biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-Phenylpenta-2,4-dienoyl)benzamide include:
Benzamide: The simplest amide derivative of benzoic acid.
N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
62764-15-2 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-(5-phenylpenta-2,4-dienoyl)benzamide |
InChI |
InChI=1S/C18H15NO2/c20-17(19-18(21)16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H,(H,19,20,21) |
InChI Key |
PKSIUBKZXKDUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-tert-Butyldiazenyl]butane-2-peroxol](/img/structure/B14518325.png)
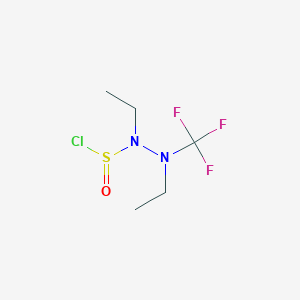
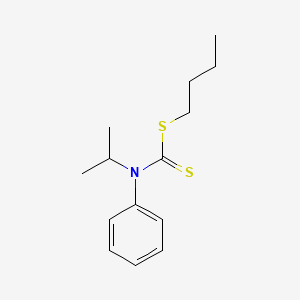

![3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B14518353.png)
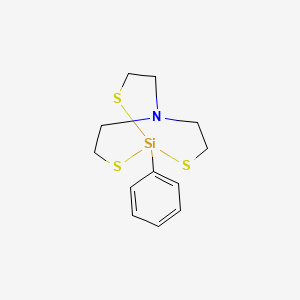


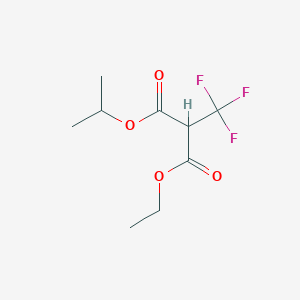
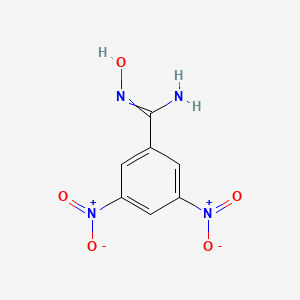
![2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide](/img/structure/B14518393.png)
![Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate](/img/structure/B14518402.png)
![1-[3-(1H-Inden-3-yl)propyl]pyrrolidine](/img/structure/B14518405.png)
